molecular formula C12H7FO4 B11795800 5-(4-Fluorobenzoyl)furan-2-carboxylic acid

5-(4-Fluorobenzoyl)furan-2-carboxylic acid

Cat. No.: B11795800
M. Wt: 234.18 g/mol
InChI Key: WHOOBYGBGQMCDH-UHFFFAOYSA-N
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Description

Evolution and Significance of Furan (B31954) Scaffolds in Modern Medicinal Chemistry

Furan scaffolds are privileged structures in medicinal chemistry, valued for their ability to engage in various biological interactions. The electron-rich nature of the furan ring allows for diverse chemical modifications, enabling the synthesis of a broad spectrum of derivatives. ijabbr.com Historically, the furan nucleus has been identified in numerous natural products and has been successfully incorporated into a multitude of synthetic drugs, showcasing its therapeutic potential across different disease areas. ijabbr.comijabbr.com The planarity and aromaticity of the furan ring contribute to its metabolic stability and bioavailability, desirable properties in drug candidates. ijabbr.com The versatility of furan chemistry allows for the introduction of various functional groups, which can modulate the pharmacokinetic and pharmacodynamic profiles of the resulting molecules. ijabbr.com

The Furan-2-Carboxylic Acid Moiety: A Versatile Building Block

The furan-2-carboxylic acid moiety is a particularly valuable building block in the synthesis of complex organic molecules. wikipedia.orgnih.gov The carboxylic acid group provides a reactive handle for a variety of chemical transformations, including esterification and amidation, allowing for the facile linkage to other molecular fragments. wikipedia.org This versatility has been exploited in the creation of libraries of compounds for high-throughput screening and in the targeted design of enzyme inhibitors and receptor antagonists. The rigid structure of the furan ring, coupled with the acidic nature of the carboxyl group, provides a well-defined pharmacophore that can be tailored to fit the active sites of specific biological targets.

Rationales for Fluorine Incorporation in Drug Design

The strategic incorporation of fluorine atoms into drug candidates is a widely employed and highly effective strategy in modern medicinal chemistry. The introduction of fluorine can profoundly influence a molecule's physicochemical and biological properties. Due to its high electronegativity and small size, fluorine can alter the acidity of nearby functional groups, modulate conformational preferences, and enhance binding affinity to target proteins. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic attack, thereby increasing the metabolic stability and half-life of a drug. This "fluorine effect" has been instrumental in the development of numerous successful therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7FO4

Molecular Weight

234.18 g/mol

IUPAC Name

5-(4-fluorobenzoyl)furan-2-carboxylic acid

InChI

InChI=1S/C12H7FO4/c13-8-3-1-7(2-4-8)11(14)9-5-6-10(17-9)12(15)16/h1-6H,(H,15,16)

InChI Key

WHOOBYGBGQMCDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(O2)C(=O)O)F

Origin of Product

United States

Synthetic Pathways and Advanced Chemical Transformations

Retrosynthetic Approaches to 5-(4-Fluorobenzoyl)furan-2-carboxylic acid

Retrosynthetic analysis provides a logical framework for designing the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnections can be envisioned.

The first approach involves a disconnection at the C-C bond between the furan (B31954) ring and the benzoyl carbonyl group. This suggests a Friedel-Crafts acylation reaction, where a furan-2-carboxylic acid derivative is acylated with a 4-fluorobenzoyl halide or anhydride. This pathway is attractive due to the direct formation of the key aroyl-furan linkage.

A second retrosynthetic strategy focuses on disconnecting the aryl-furan C-C bond. This leads to a furan-2-carboxylic acid synthon and a 4-fluorophenyl synthon. This disconnection points towards cross-coupling reactions, such as the Suzuki coupling, as a viable synthetic route. In this forward sense, a 5-halofuran-2-carboxylate ester could be coupled with a 4-fluorophenylboronic acid, followed by hydrolysis of the ester to yield the target carboxylic acid.

Direct Synthesis Protocols for this compound and Analogues

Several direct synthetic methods can be employed to construct the this compound framework and its analogues. These protocols are primarily based on the formation of the aryl-furan or aroyl-furan bonds.

Suzuki Coupling Methodologies for Aryl-Furan Linkages

The Suzuki coupling reaction is a powerful tool for the formation of C-C bonds between aryl and heteroaryl rings. In the synthesis of 5-aryl-furan-2-carboxylic acids, this methodology has been successfully applied. A typical procedure involves the palladium-catalyzed cross-coupling of a 5-bromofuran-2-carboxylate ester with an appropriately substituted arylboronic acid. For instance, the synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid has been achieved by coupling methyl 5-bromofuran-2-carboxylate with (4-nitrophenyl)boronic acid in the presence of a palladium catalyst and a base. This approach can be adapted for the synthesis of the target molecule by using 4-fluorophenylboronic acid.

Reactant 1Reactant 2CatalystBaseProduct
Methyl 5-bromofuran-2-carboxylate(4-Fluorophenyl)boronic acidPd(PPh₃)₄Na₂CO₃Methyl 5-(4-fluorophenyl)furan-2-carboxylate

Acylation Reactions Involving Furan Rings

Strategic Derivatization of the this compound Framework

The carboxylic acid functionality of this compound is a prime site for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with potentially altered biological activities or material properties.

Modifications at the Carboxylic Acid Functionality (e.g., esterification, amidation)

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. This is an equilibrium-driven reaction, and using the alcohol as the solvent can drive the reaction to completion.

Amidation: The formation of amides from the carboxylic acid can be accomplished using a variety of coupling reagents. A regioselective monoamidation of furan-2,5-dicarboxylic acid has been demonstrated using O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as a coupling agent. researchgate.net This method involves the gradual addition of the coupling reagent to a solution of the dicarboxylic acid and a base, followed by the addition of the desired amine. researchgate.net This approach could be adapted for the amidation of this compound with various primary and secondary amines to generate a range of amide derivatives. A variety of other activating agents and protocols for the amidation of carboxylic acids are also well-documented in the literature. organic-chemistry.orgiajpr.com

DerivativeReagentsReaction Type
Methyl 5-(4-fluorobenzoyl)furan-2-carboxylateMethanol, H₂SO₄Fischer Esterification
N-Benzyl-5-(4-fluorobenzoyl)furan-2-carboxamideBenzylamine, TBTU, DIPEAAmide Coupling

Substituent Variation on the Furan Heterocycle

The furan ring is an electron-rich heterocycle that preferentially undergoes electrophilic substitution at the C2 and C5 positions. scholaris.ca For a furan-2-carboxylic acid derivative, the C5 position is the most activated site for introducing new substituents. However, achieving substitution at the C3 or C4 positions often requires more complex, multi-step strategies, sometimes involving the use of blocking groups. scholaris.ca

Introduction of Halogens and Other Functional Groups at C5:

One common modification involves the introduction of a halogen at the C5 position. For instance, a related compound, 5-fluorofuran-2-carboxylic acid, can be synthesized in a two-step sequence starting from benzyl (B1604629) 5-nitrofuran-2-carboxylate. researchgate.net A key step is the fluorodenitration using potassium fluoride, followed by hydrogenolysis to yield the final acid. researchgate.net This principle of nucleophilic substitution on a pre-functionalized furan ring can be extended to introduce other groups.

Similarly, other substituents can be introduced at the C5 position of the furan-2-carboxylic acid core through various methods:

Carboxylation: The furan ring can be deprotonated at the C5 position using a strong base like lithium diisopropylamide (LDA), followed by quenching with carbon dioxide to yield furan-2,5-dicarboxylic acid (FDCA). researchgate.net This method demonstrates a viable route to introduce an additional carboxylic acid group.

Alkylation: Friedel-Crafts alkylation can be performed on furan derivatives. For example, ethyl 5-bromo-2-furoate reacts with various alkyl halides in the presence of aluminum chloride to introduce an alkyl group, predominantly at the C4 position, demonstrating that the substitution pattern can be influenced by existing substituents. uni.edu

Table 1: Examples of Substituent Variation on the Furan-2-Carboxylic Acid Core

Starting Material Reagents Product Reference
Benzyl 5-nitrofuran-2-carboxylate 1. KF, tetraphenylphosphonium (B101447) bromide 2. H₂, Pd/C 5-Fluorofuran-2-carboxylic acid researchgate.net
Furan-2-carboxylic acid 1. LDA, THF, -78°C 2. CO₂ Furan-2,5-dicarboxylic acid researchgate.net

Structural Elaboration of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group of the target molecule presents distinct opportunities for chemical modification, primarily through nucleophilic aromatic substitution (SNAr) of the fluorine atom or electrophilic aromatic substitution (EAS) on the other positions of the phenyl ring.

Nucleophilic Aromatic Substitution (SNAr):

The fluorine atom is a good leaving group in SNAr reactions, particularly when the aromatic ring is activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to it. wikipedia.orglibretexts.org In this compound, the benzoyl ketone acts as a powerful EWG, activating the para-positioned fluorine for displacement by various nucleophiles. masterorganicchemistry.com

This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org A wide range of nucleophiles can be employed, including:

Amines

Alkoxides

Thiolates

Azoles

For less activated fluoroarenes, modern techniques such as organic photoredox catalysis can enable nucleophilic substitution under milder conditions. nih.gov

Electrophilic Aromatic Substitution (EAS):

Further substitution on the 4-fluorophenyl ring via EAS is also possible, though the regiochemical outcome is governed by the competing directing effects of the existing substituents.

Fluorine: As a halogen, fluorine is an ortho-, para-director but is deactivating towards EAS due to its strong inductive electron-withdrawing effect. libretexts.orguci.edu

Benzoyl Group: The ketone is a strong deactivating group and a meta-director. uci.edu

Table 2: Potential Reactions for Modifying the 4-Fluorophenyl Moiety

Reaction Type Reagent/Catalyst Potential Product Position Activating/Directing Group
Nucleophilic Aromatic Substitution (SNAr) Nu⁻ (e.g., R₂NH, RO⁻) C4 (replaces F) -(C=O)-furan (activator)

Biocatalytic Routes to Furan Carboxylic Acid Derivatives

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis, operating under mild conditions with high selectivity. [From first search: 3] The production of furan carboxylic acid derivatives, particularly the important biopolymer precursor 2,5-furandicarboxylic acid (FDCA), has been extensively explored using enzymatic and whole-cell systems. [From first search: 3, 5]

The primary strategy involves the oxidation of biomass-derived furan aldehydes, such as 5-hydroxymethylfurfural (B1680220) (HMF). The oxidation proceeds through key intermediates, including 5-hydroxymethylfuran-2-carboxylic acid (HMFCA) and 5-formylfuran-2-carboxylic acid (FFCA), before reaching the final diacid, FDCA. tue.nlmdpi.com

Various microorganisms have been identified as effective whole-cell biocatalysts for these transformations. Strains of Pseudomonas, Comamonas, and engineered Escherichia coli harboring specific oxidoreductases or dehydrogenases have demonstrated the ability to convert furan aldehydes to their corresponding carboxylic acids with high yields. [From first search: 1, 2] For example, whole cells of Pseudomonas putida KT2440 can selectively oxidize furfural (B47365) to furoic acid with quantitative yield. [From first search: 1] Similarly, engineered E. coli expressing aldehyde dehydrogenases have been used to produce various furan carboxylic acids. [From first search: 2]

These biocatalytic processes represent a sustainable pathway to valuable furan-based chemical building blocks, starting from renewable resources.

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
5-Fluorofuran-2-carboxylic acid
Benzyl 5-nitrofuran-2-carboxylate
Furan-2,5-dicarboxylic acid (FDCA)
Ethyl 5-bromo-2-furoate
Ethyl 4-tert-butyl-5-bromo-2-furoate
5-Hydroxymethylfurfural (HMF)
5-Hydroxymethylfuran-2-carboxylic acid (HMFCA)
5-Formylfuran-2-carboxylic acid (FFCA)
Furfural

Comprehensive Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of 5-(4-Fluorobenzoyl)furan-2-carboxylic acid, distinct signals are expected for the protons on the furan (B31954) and benzene rings, as well as the carboxylic acid proton.

Furan Protons: The two protons on the furan ring are expected to appear as doublets in the aromatic region of the spectrum. Due to the electron-withdrawing effects of the adjacent carbonyl and carboxylic acid groups, these protons would be deshielded and resonate at a relatively high chemical shift.

Benzene Protons: The four protons on the 4-fluorobenzoyl group will exhibit a characteristic splitting pattern. The protons ortho to the fluorine atom will be coupled to the fluorine, resulting in a doublet of doublets. The protons meta to the fluorine will also appear as a doublet of doublets.

Carboxylic Acid Proton: The proton of the carboxylic acid group is typically observed as a broad singlet at a very high chemical shift, often above 10 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Furan H7.0 - 7.5d
Furan H7.2 - 7.8d
Benzene H (ortho to F)7.9 - 8.2dd
Benzene H (meta to F)7.1 - 7.4dd
Carboxylic Acid H>10br s

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Carbonyl Carbons: Two distinct signals are expected for the ketone and carboxylic acid carbonyl carbons, typically resonating at the downfield end of the spectrum (around 160-190 ppm).

Aromatic and Furan Carbons: The carbon atoms of the furan and benzene rings will appear in the aromatic region (approximately 110-160 ppm). The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JC-F).

Quaternary Carbons: The carbon atoms of the furan ring attached to the benzoyl and carboxylic acid groups, as well as the carbon of the benzene ring attached to the carbonyl group, will appear as quaternary signals with lower intensities.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (Ketone)180 - 190
C=O (Carboxylic Acid)160 - 170
C-F (Benzene)160 - 165 (d, ¹JC-F)
Aromatic/Furan C110 - 155

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the benzoyl group. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. The signal may appear as a multiplet due to coupling with the ortho-protons of the benzene ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecule, which in turn confirms its elemental composition. For this compound (C₁₂H₇FO₄), the expected exact mass can be calculated. The HRMS spectrum would show a prominent molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to this calculated mass, confirming the molecular formula of the compound.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.

O-H Stretch: A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a carboxylic acid dimer due to hydrogen bonding.

C=O Stretch: Two distinct carbonyl stretching bands are expected. The C=O stretch of the carboxylic acid will likely appear around 1700-1725 cm⁻¹, while the ketone C=O stretch, being conjugated with both the furan and benzene rings, is expected at a slightly lower frequency, around 1640-1660 cm⁻¹.

C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1250-1000 cm⁻¹.

Aromatic C=C Stretch: Multiple sharp bands in the 1600-1450 cm⁻¹ region will correspond to the C=C stretching vibrations of the furan and benzene rings.

C-O Stretch: The C-O stretching vibrations of the furan ring and the carboxylic acid will appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C=O (Carboxylic Acid)1700 - 1725Strong
C=O (Ketone)1640 - 1660Strong
C=C (Aromatic/Furan)1450 - 1600Medium-Strong
C-F1000 - 1250Strong
C-O1000 - 1300Medium-Strong

X-ray Diffraction Analysis for Solid-State Conformation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. While no experimental crystal structure data is available for this compound, a hypothetical analysis can be made.

It is expected that in the solid state, the molecule would exhibit a planar or near-planar conformation to maximize π-orbital overlap between the furan and benzoyl moieties. The carboxylic acid groups are likely to form intermolecular hydrogen bonds, leading to the formation of dimers or extended hydrogen-bonded networks in the crystal lattice. The crystal packing would also be influenced by π-π stacking interactions between the aromatic rings of adjacent molecules. A detailed analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic structure of conjugated systems. For this compound, the UV-Vis spectrum is dictated by the chromophores within its molecular framework: the furan ring, the carbonyl group of the benzoyl moiety, and the carboxylic acid function, all of which are part of an extended π-conjugated system. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO), and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic transitions.

The electronic spectrum of this compound is expected to be dominated by intense π → π* transitions associated with the conjugated system that extends across the furan ring and the 4-fluorobenzoyl group. The presence of the carbonyl group (C=O) also introduces weaker n → π* transitions, which involve the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital.

The extended conjugation between the furan heterocycle and the aromatic ketone is anticipated to cause a significant bathochromic (red) shift in the absorption maxima compared to the individual, unconjugated chromophores. For instance, furan itself exhibits absorption bands well below 250 nm. However, substitution with a benzoyl group at the 5-position creates a larger delocalized system, lowering the energy gap between the HOMO and LUMO and shifting the primary absorption bands to longer wavelengths, likely into the 250-350 nm range. The para-fluoro substituent on the benzene ring is not expected to cause a major shift compared to an unsubstituted benzoyl group but may subtly influence the absorption intensity and wavelength through its inductive and resonance effects.

Compoundλmax (nm)Solvent/ConditionsObserved Transition Type
2,5-Furandicarboxylic acid258Not Specifiedπ → π
Benzophenone250, 330-340Ethanolπ → π and n → π*
2-Furoic acidLargely transparent in the 200-2000 nm region wikipedia.org

The analysis of the electronic spectrum provides valuable insights into the molecular orbital energies and the effects of substitution on the electronic properties of the furan-based scaffold. The principal absorption band for this compound is predicted to be an intense band above 260 nm, corresponding to the main π → π* transition of the conjugated aroyl-furan system. A much weaker, longer-wavelength absorption corresponding to the n → π* transition of the carbonyl group may also be observable, potentially overlapping with the tail of the stronger π → π* band.

Structure Activity Relationship Sar and Pharmacophore Analysis

Identification of Structural Determinants for Biological Activity in Furan-2-carboxylic Acids

The furan-2-carboxylic acid core is a key structural motif found in numerous biologically active compounds. orientjchem.org Research into various derivatives has revealed several critical determinants for their activity. The substitution pattern on the furan (B31954) ring, particularly at the 5-position, is often crucial for modulating biological effects. For instance, in a series of furan-based inhibitors of the ST2 receptor, modifications at this position significantly influenced their inhibitory potency. nih.gov

Generally, the nature of the substituent at the 5-position dictates the compound's interaction with target proteins. Studies on different furan derivatives have shown that both electron-withdrawing and electron-donating groups can enhance bioactivity, depending on the specific biological target. For example, the introduction of nitro groups, which are electron-withdrawing, has been shown to increase antibacterial and anticancer activity in some furan-containing molecules. orientjchem.org The carboxylic acid group at the 2-position is another vital feature, often involved in forming critical hydrogen bonds or ionic interactions within the active site of a target enzyme or receptor. Altering or replacing this group typically leads to a significant reduction in activity. nih.gov

Table 1: Impact of Furan Ring Substituents on Biological Activity
Compound/SeriesSubstitution PatternObserved Effect on BioactivityReference
Furan-2-carboxamidesBulky alkyl chains on amideReduced antibiofilm activity nih.gov (from initial search)
Furanylmethylpyrrolidine-based ST2 inhibitorsortho-Nitro group on 5-phenyl ringHighest inhibitory activity nih.gov
Furanylmethylpyrrolidine-based ST2 inhibitorsReplacement of carboxylic acidReduced activity nih.gov
Furan-fused chalconesAttachment of a furan ring to chalcone A-ringSignificantly enhanced antiproliferative activity iiarjournals.org

Role of the 4-Fluorobenzoyl Moiety as a Pharmacophore

A pharmacophore is an abstract concept that describes the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. acs.org In 5-(4-Fluorobenzoyl)furan-2-carboxylic acid, the 4-fluorobenzoyl moiety serves as a critical pharmacophoric element. This can be broken down into its constituent parts: the benzoyl group and the para-fluoro substituent.

The benzoyl group itself is a privileged structure in medicinal chemistry. nih.govresearchgate.net The carbonyl group within this moiety is a key hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donors (like arginine or lysine residues) in a protein's binding site. nih.gov The attached phenyl ring provides a scaffold for hydrophobic and π-π stacking interactions, which are crucial for anchoring the molecule within a binding pocket. nih.gov

The 4-fluoro substituent on the phenyl ring plays a multifaceted role. Fluorine is the most electronegative element, and its substitution onto an aromatic ring can significantly alter the molecule's electronic properties. cambridgemedchemconsulting.com This can influence the acidity of nearby protons and the strength of hydrogen bonds. The carbon-fluorine bond is also highly polarized and can participate in favorable electrostatic interactions. Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby improving the compound's metabolic stability and pharmacokinetic profile. cambridgemedchemconsulting.com In some contexts, the 4-(p-fluorobenzoyl) fragment is considered a crucial element for anchoring a ligand to its receptor. nih.gov

Correlating Substituent Effects on Bioactivity

The specific placement and nature of substituents can dramatically alter a molecule's biological activity. For furan-based compounds, substitutions on an attached phenyl ring are a common strategy for optimizing potency and selectivity.

In a study of furanylmethylpyrrolidine-based ST2 inhibitors, various substituents were placed on the phenyl ring located at the 5-position of the furan. The results demonstrated a clear correlation between the substituent and the inhibitory activity (IC50).

Table 2: Substituent Effects on the Bioactivity of ST2 Inhibitors
CompoundSubstituent on Phenyl Ring (B ring)PositionIC50 (µM)Reference
iST2-1-NO2 (on A ring)ortho17.5 nih.gov
3c-N(CH3)24-position6.1 nih.gov
4a-Pyrrolidine4-position5.8 nih.gov
4b-Piperidine4-position6.5 nih.gov
10-COOH4-position>50 nih.gov

*Data adapted from a study on 1-(Furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors, where the B ring is a phenyl group attached to the pyrrolidine. This illustrates the general principle of how substituents on an aryl ring can modulate activity. nih.gov

As shown in the table, adding groups like dimethyl amine, pyrrolidine, or piperidine at the 4-position improved activity by 2-3 fold compared to the parent compound. nih.gov Conversely, adding a carboxylic acid group at the same position led to a significant reduction in activity. nih.gov This highlights the sensitive nature of SAR and how small changes can lead to large differences in biological outcomes. The 4-fluoro group in this compound likely imparts a specific electronic and steric profile that is favorable for its intended biological target.

Bioisosteric Strategies within Furan-Carboxylic Acid Systems

Bioisosterism is a strategy used in medicinal chemistry to replace one functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. nih.gov The furan-carboxylic acid system offers several opportunities for bioisosteric replacement.

The carboxylic acid group is frequently replaced by other acidic moieties like tetrazoles or hydroxamic acids to modulate acidity, cell permeability, and metabolic stability. nih.gov Non-classical bioisosteres, such as sulfonamides, can also be used. nih.gov

The furan ring itself can be considered a bioisostere of other aromatic systems like benzene, thiophene, or pyridine. researchgate.net Replacing the furan ring with one of these alternatives can alter the compound's lipophilicity, metabolic stability, and the spatial arrangement of its substituents. For example, the replacement of a pyrrole ring with a furan ring in a series of 5-HT1F receptor agonists led to compounds with similar affinity but improved selectivity. doi.org This demonstrates that the furan oxygen atom can offer unique interactions (e.g., as a hydrogen bond acceptor) that are not possible with a benzene or thiophene ring.

Conformational Flexibility and Its Influence on Ligand-Target Interactions

The three-dimensional shape of a molecule is paramount for its interaction with a biological target. This compound is not a rigid molecule; it possesses rotational freedom around the single bonds connecting the furan ring to the carbonyl group and the carbonyl group to the fluorophenyl ring. This flexibility allows the molecule to adopt various conformations.

Mechanistic Insights into Biological Action in Vitro

Elucidation of Specific Molecular Targets and Binding Interactions

Research into the molecular targets of 5-substituted furan-2-carboxylic acids has revealed a range of potential protein interactions, suggesting that the biological activity of these compounds is diverse and dependent on the nature of the substituent at the 5-position. While direct studies on 5-(4-fluorobenzoyl)furan-2-carboxylic acid are limited, investigations into analogous compounds provide significant insights into its likely molecular targets.

One prominent area of investigation for this class of compounds is in the field of antimycobacterial agents. Specifically, 5-phenyl-furan-2-carboxylic acids have been identified as potential therapeutics that target the iron acquisition machinery in Mycobacterium tuberculosis. mdpi.com A key enzyme in this pathway, salicylate (B1505791) synthase (MbtI), is responsible for a crucial step in the biosynthesis of siderophores, which are essential for iron uptake by the bacterium. researchgate.net The inhibition of MbtI by these furan (B31954) derivatives disrupts this vital nutrient acquisition pathway, highlighting a specific molecular target. mdpi.com

In the context of inflammatory diseases, derivatives of 5-phenyl-2-furan carboxylic acid have been synthesized and evaluated as inhibitors of phosphodiesterase type 4 (PDE4). sci-hub.se Molecular docking studies of these compounds have suggested that they interact with the metal-binding pocket domain of PDE4B, with substituents on the phenyl ring playing a crucial role in enhancing inhibitory activity. sci-hub.se

Furthermore, molecular docking studies on other furan derivatives have been conducted to elucidate their binding to various biological targets. For instance, certain 5-(substituted-benzyl)-2-(furan/thiophen-2-ylmethylene hydrazono)thiazolidin-4-ones have been docked against GlcN-6P, revealing hydrogen bonding interactions with key amino acid residues. researchgate.netbiointerfaceresearch.com This suggests that furan-containing compounds can be designed to interact with specific enzyme active sites.

While these studies provide a framework for understanding the potential molecular targets of this compound, further experimental validation, such as co-crystallization studies and binding assays, is necessary to confirm its specific protein interactions.

Pathways Modulation by this compound and its Derivatives

The interaction of 5-substituted furan-2-carboxylic acid derivatives with their molecular targets can lead to the modulation of various cellular pathways. Based on the identified targets for analogous compounds, it is plausible that this compound could influence pathways related to microbial survival, inflammation, and cancer cell signaling.

As potential inhibitors of MbtI in Mycobacterium tuberculosis, 5-phenyl-furan-2-carboxylic acids interfere with the siderophore-mediated iron acquisition pathway. mdpi.com This disruption of iron homeostasis is a critical anti-virulence strategy, as iron is an essential cofactor for numerous enzymatic reactions and cellular processes in the pathogen. mdpi.com

In the realm of inflammation, the inhibition of PDE4 by 5-phenyl-2-furan derivatives leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). sci-hub.se Elevated cAMP levels, in turn, activate protein kinase A (PKA) and other downstream effectors, which can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). sci-hub.se This pathway modulation is a key mechanism for the anti-inflammatory effects of PDE4 inhibitors. sci-hub.se

The anticancer potential of furan derivatives suggests their involvement in modulating pathways critical for cancer cell proliferation and survival. orientjchem.orgontosight.ai While the precise pathways are not fully elucidated for all derivatives, the induction of apoptosis and cell cycle arrest are common outcomes observed in response to various anticancer agents.

Further research is required to delineate the specific signaling cascades and metabolic pathways that are modulated by this compound in different biological contexts.

In Vitro Biological Screening Models and Assays

A variety of in vitro models and assays are employed to evaluate the biological activity of furan-2-carboxylic acid derivatives. These screening methods are essential for identifying lead compounds and elucidating their mechanisms of action.

For assessing anticancer activity, cytotoxicity assays are commonly used. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to determine cell viability and proliferation. orientjchem.org This assay has been utilized to screen furan derivatives against various cancer cell lines, including HeLa (human cervical carcinoma), HepG2 (human liver carcinoma), and Vero (monkey kidney) cells. orientjchem.org The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. orientjchem.org

To investigate anti-inflammatory potential, assays that measure the inhibition of pro-inflammatory markers are employed. For instance, the blockade of lipopolysaccharide (LPS)-induced TNF-α release in cellular models is a common method to screen for PDE4 inhibitory activity. sci-hub.se

In the context of antimicrobial activity, the microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains. nih.gov This assay provides a quantitative measure of the antimicrobial potency of the tested substance.

The following table summarizes some of the in vitro screening models used for furan-2-carboxylic acid derivatives:

Biological ActivityIn Vitro Model/AssayCell Lines/StrainsMeasured Endpoint
AnticancerMTT AssayHeLa, HepG2, VeroCell Viability (IC50)
Anti-inflammatoryLPS-induced TNF-α release-TNF-α concentration
AntimicrobialMicrodilution MethodVarious bacteria and fungiMinimum Inhibitory Concentration (MIC)

These screening platforms are crucial for the initial characterization of the biological profile of compounds like this compound.

Cellular Responses Induced by the Compound

The interaction of this compound and its derivatives with cellular targets can trigger a cascade of downstream events, leading to observable cellular responses. While specific data for the fluorobenzoyl derivative is not available, studies on related furan compounds provide insights into potential cellular outcomes.

In cancer cell lines, treatment with certain furan-2-carboxylic acid derivatives has been shown to induce cytotoxicity. orientjchem.org For example, methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives have demonstrated significant anticancer activities against HeLa cell lines. orientjchem.org The observed reduction in cell viability suggests that these compounds can trigger cellular processes leading to cell death, such as apoptosis or necrosis.

Furthermore, the anti-inflammatory effects of 5-phenyl-2-furan derivatives are manifested at the cellular level by a reduction in the secretion of pro-inflammatory cytokines. sci-hub.se The inhibition of TNF-α release from immune cells is a key cellular response to the PDE4-inhibitory activity of these compounds. sci-hub.se

In the context of infectious diseases, the inhibition of essential microbial enzymes by furan derivatives leads to a bacteriostatic or bactericidal effect, thereby inhibiting the growth and proliferation of the microorganisms. mdpi.com

More detailed cellular studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and measurement of reactive oxygen species (ROS) production, would be necessary to fully characterize the cellular responses induced by this compound.

Enzyme Kinetics and Inhibition Mechanisms

For instance, in the case of PDE4 inhibitors, kinetic studies are performed to determine the mode of inhibition, which can be competitive, non-competitive, or uncompetitive. nih.gov These studies typically involve measuring the enzyme activity at various substrate and inhibitor concentrations and analyzing the data using graphical methods such as Lineweaver-Burk plots. nih.gov The inhibitor constant (Ki) is a key parameter derived from these studies, which quantifies the potency of the inhibitor.

Similarly, for the inhibition of mycobacterial enzymes like MbtI, kinetic analysis would be essential to characterize the nature of the interaction between the furan derivative and the enzyme's active site.

The following table outlines the key parameters often determined in enzyme kinetic studies:

Kinetic ParameterDescription
IC50 The concentration of an inhibitor that reduces the enzyme activity by 50%.
Ki The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.
Mode of Inhibition Describes how the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive).

Detailed enzyme kinetic studies are a necessary next step to fully understand the inhibitory mechanism of this compound against its putative molecular targets.

Future Perspectives in Medicinal Chemistry and Drug Discovery

5-(4-Fluorobenzoyl)furan-2-carboxylic acid as a Foundation for New Chemical Entities

The structure of this compound serves as an exemplary foundation for generating new chemical entities due to its distinct modular components, each amenable to systematic modification. The furan (B31954) ring acts as a central scaffold, a bioisostere for phenyl rings that can modulate steric and electronic properties to improve metabolic stability and receptor interactions. orientjchem.org The three key regions for diversification are:

The Carboxylic Acid Group (C2 Position): This functional group can be converted into a variety of esters, amides, or other bioisosteric replacements. Such modifications can significantly alter the compound's pharmacokinetic profile, including its solubility, membrane permeability, and ability to interact with biological targets. For instance, the synthesis of 4-(5-aryl-2-furoyl)morpholines from 5-arylfuran-2-carboxylic acids demonstrates a common strategy to generate amide derivatives with potential antimicrobial activity. pensoft.net

The 4-Fluorobenzoyl Group (C5 Position): The phenyl ring and the ketone linker offer multiple points for modification. The fluorine atom is a particularly valuable feature, as its introduction can enhance binding affinity, block metabolic oxidation, and improve bioavailability. The substitution pattern on the phenyl ring can be altered to explore structure-activity relationships (SAR), potentially leading to derivatives with fine-tuned biological activities.

The Furan Core: While less commonly modified, substitutions at the C3 and C4 positions of the furan ring could be explored to create conformationally restricted analogues, a strategy that has been used to design potent enzyme inhibitors. researchgate.net

The inherent versatility of this scaffold allows for the creation of large libraries of compounds, enabling a thorough exploration of chemical space to identify novel drug candidates for various therapeutic applications. ijabbr.comresearchgate.net

Rational Design Strategies for Enhanced Potency and Selectivity

Advancing from a foundational scaffold to a potent and selective drug candidate requires a rational design approach. For derivatives of this compound, several strategies can be employed to optimize their pharmacological properties.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how chemical structure relates to biological activity is fundamental. By synthesizing and testing a series of analogues, researchers can identify key pharmacophoric features. For example, in a study of furan-2-carboxylic acid derivatives for type 2 diabetes, SAR studies led to the discovery of a compound with improved anti-gluconeogenesis potency. nih.govresearchgate.net Similar studies on benzofuran derivatives have shown that substitutions at the C2 position are often crucial for cytotoxic activity against cancer cells. nih.gov

Computational and In Silico Modeling: Molecular docking studies can predict the binding modes of furan derivatives within the active site of a target protein. nih.gov This information can guide the design of new analogues with improved affinity and selectivity. For instance, in silico docking has been used to suggest the potential of furan-derived ligands as inhibitors of Plasmodium falciparum enzymes. researchgate.net

Bioisosteric Replacement: The furan ring itself can act as a bioisostere for other aromatic systems, and its functional groups can be replaced with others that have similar physicochemical properties. orientjchem.org For example, replacing a metabolically labile part of a molecule with a more stable group can improve its pharmacokinetic profile. In some instances, replacing a furan ring with an oxazole has been shown to enhance metabolic stability. acs.org

A summary of potential modifications and their intended effects is presented below:

Molecular RegionModification StrategyPotential Outcome
Carboxylic Acid Esterification, Amidation, Replacement with tetrazole or hydroxamic acidImproved cell permeability, altered target interactions, enhanced oral bioavailability
4-Fluorophenyl Ring Varying substituents (e.g., Cl, Br, CH₃, OCH₃) at different positionsModulated binding affinity and selectivity, altered metabolic stability
Ketone Linker Reduction to alcohol, conversion to oxime or hydrazoneChanged geometry and hydrogen bonding capacity, potentially leading to new target interactions
Furan Ring Introduction of substituents at C3/C4 positionsIncreased metabolic stability, conformational restriction for enhanced selectivity

Synergistic Applications in Multi-Target Drug Discovery

Complex diseases such as cancer, neurodegenerative disorders, and infectious diseases often involve multiple biological pathways. The traditional "one-target, one-drug" paradigm is frequently insufficient for treating such multifactorial conditions. Multi-target drug discovery, which aims to design single molecules that can modulate several targets simultaneously, offers a promising alternative.

The this compound scaffold is well-suited for this approach. Its modular nature allows for the incorporation of different pharmacophores into a single molecule, each designed to interact with a distinct biological target. For example, in cancer therapy, a derivative could be engineered to inhibit a key enzyme like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) to block angiogenesis, while another part of the molecule could be designed to inhibit tubulin polymerization, thereby arresting the cell cycle. nih.govnih.gov This dual-action approach could lead to synergistic effects and potentially overcome drug resistance mechanisms.

Potential Therapeutic Areas Based on Mechanistic Insights and Preclinical Data

The broad biological activity of furan-containing compounds suggests that derivatives of this compound could be developed for a wide range of diseases. utripoli.edu.lywisdomlib.org Preclinical data from structurally related compounds provide a strong basis for exploring these potential applications.

Anticancer Activity: Numerous furan-based compounds have demonstrated potent cytotoxic effects against various cancer cell lines. orientjchem.org For example, certain furan derivatives have been shown to induce apoptosis and cell cycle arrest in breast cancer (MCF-7) cells. nih.gov Others have been designed as VEGFR-2 inhibitors to act as anti-angiogenic agents. nih.gov Peptide conjugates of furan have also shown high potency against human cervical cancer cells. mdpi.com

Antimicrobial and Antiviral Activity: The furan scaffold is a component of several established antimicrobial drugs. utripoli.edu.ly Research has shown that novel furan derivatives can exhibit significant activity against bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi such as Candida albicans. ijabbr.comutripoli.edu.ly Furthermore, some furan-based compounds have been identified as inhibitors of viral proteases, such as the main protease of SARS-CoV-2. nih.gov Research on 5-phenyl-furan-2-carboxylic acids has identified them as potential therapeutics for tuberculosis by targeting iron acquisition in mycobacteria. mdpi.com

Anti-inflammatory Activity: Furan derivatives have been noted for their anti-inflammatory properties. wisdomlib.org This activity is often linked to the inhibition of enzymes like cyclooxygenases (COX). orientjchem.org

Other Potential Areas: Furan-based compounds have also been investigated for a multitude of other conditions, including diabetes, neurodegenerative diseases, and cardiovascular disorders. wisdomlib.orgnih.gov

The following table summarizes selected preclinical findings for various furan derivatives, highlighting the potential of this chemical class.

Compound ClassBiological ActivityDisease Area
Furan-based triazinonesCytotoxicity, G2/M cell cycle arrestBreast Cancer
Furo[3,2-e] ijabbr.comorientjchem.orgwisdomlib.orgtriazolo[1,5-c]pyrimidinesVEGFR-2 inhibition, anti-proliferativeCancer (Angiogenesis)
5-Phenyl-furan-2-carboxylic acidsInhibition of salicylate (B1505791) synthase MbtITuberculosis
Furan-2-carboxylic acid derivativesInhibition of gluconeogenesisType 2 Diabetes
2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivativesSARS-CoV-2 main protease inhibitionCOVID-19

Challenges and Opportunities in Furan-Based Compound Development

Despite the immense potential of furan-based compounds, their development is not without challenges. The primary concern is the metabolic stability of the furan ring. orientjchem.org

Challenges: The furan ring can undergo metabolic oxidation by cytochrome P450 enzymes, leading to the formation of reactive electrophilic intermediates like epoxides or cis-enediones. nih.govnih.gov These reactive metabolites can covalently bind to cellular macromolecules such as proteins and DNA, which can trigger toxicity, particularly hepatotoxicity (liver injury). nih.govnih.gov This potential for bioactivation is a significant hurdle that must be addressed during the drug design and development process.

Opportunities: The challenges associated with furan metabolism also present opportunities for innovation in medicinal chemistry.

Mitigating Toxicity: Chemists can employ various strategies to block metabolic activation. This includes introducing electron-withdrawing groups or steric bulk near the furan ring to hinder P450 access. As previously mentioned, bioisosteric replacement of the furan ring with a more stable heterocycle like an oxazole or isoxazole is another viable strategy. acs.org

Versatile Synthesis: The chemistry of furan is well-established, allowing for the synthesis of a wide diversity of derivatives. researchgate.net This synthetic tractability enables the rapid generation of analogues to optimize both potency and safety profiles.

Platform for Novel Drugs: Ongoing research continues to uncover new furan derivatives with improved efficacy and reduced toxicity. wisdomlib.org The furan scaffold remains a highly valuable and promising platform for the discovery of next-generation therapeutics to address unmet medical needs. ijabbr.comijabbr.com

Q & A

Q. How can researchers design a synthetic route for 5-(4-Fluorobenzoyl)furan-2-carboxylic acid?

A common approach involves coupling 4-fluorobenzoyl derivatives with furan-2-carboxylic acid precursors. For structurally analogous compounds (e.g., 5-aryl-substituted furan-2-carboxylic acids), reactions often utilize alkaline conditions (e.g., NaOH or K₂CO₃) to promote nucleophilic substitution or condensation. For example, 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid is synthesized via reactions between substituted phenols and furan-2-carboxylic acid derivatives under controlled pH and temperature . Optimization of reaction time, solvent polarity (e.g., DMF or THF), and stoichiometric ratios is critical to achieving high yields (>70%) and purity. Post-synthesis purification typically involves recrystallization or column chromatography .

Q. What experimental methods are recommended to determine solubility in organic solvents?

Thermodynamic solubility studies for furan-carboxylic acid derivatives (e.g., 5-nitrophenyl isomers) are conducted using gravimetric or UV-Vis spectrophotometric methods. For instance, solubility in propan-2-ol is measured by saturating the solvent with the compound at controlled temperatures (e.g., 25–60°C), followed by filtration and quantification of dissolved solute. Enthalpy (ΔH°sol) and entropy (ΔS°sol) of dissolution are calculated via van’t Hoff plots, revealing how substituents like fluorobenzoyl groups influence solubility. Data from 5-(nitrophenyl)-furan-2-carboxylic acids show that electron-withdrawing substituents reduce solubility in polar solvents due to increased lattice energy .

Q. Which purification techniques are effective for isolating this compound?

Recrystallization using ethanol/water mixtures or acetonitrile is widely employed for carboxyl-containing furans. For complex mixtures, reverse-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile/0.1% TFA) achieves >95% purity. Evidence from analogous compounds (e.g., 5-ethylfuran-2-carboxylic acid) highlights the importance of pH adjustment during extraction to isolate the carboxylic acid form .

Advanced Questions

Q. How do substituents like 4-fluorobenzoyl affect thermodynamic solubility parameters?

Substituents alter the enthalpy and entropy of dissolution by modifying crystal lattice stability and solute-solvent interactions. For example, 5-(4-nitrophenyl)-furan-2-carboxylic acid exhibits lower solubility in propan-2-ol (ΔH°sol = +15.2 kJ/mol) compared to its 3-nitrophenyl isomer (ΔH°sol = +12.8 kJ/mol) due to stronger intermolecular π-π stacking. The 4-fluorobenzoyl group, being electron-withdrawing, likely increases melting point and reduces solubility in non-polar solvents, requiring solvent screening via Hansen solubility parameters .

Q. What analytical techniques confirm successful synthesis and purity of this compound?

  • NMR Spectroscopy : <sup>19</sup>F NMR (e.g., δ -110 ppm for fluorobenzoyl) and <sup>1</sup>H NMR (furan protons at δ 6.5–7.5 ppm) verify structural integrity.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M-H]<sup>-</sup> at m/z 249.03 for C12H7FO4).
  • HPLC-PDA : Purity >98% is confirmed using a gradient elution (10–90% acetonitrile in 20 min) with UV detection at 254 nm .

Q. How can researchers analyze interactions between this compound and biological targets (e.g., enzymes)?

Photoaffinity labeling (e.g., using diazirine-modified analogs) or surface plasmon resonance (SPR) quantifies binding kinetics. For example, trifluoromethyl-diazirinyl benzoic acid derivatives are used to probe AMP-activated protein kinase (AMPK) activation, where fluorobenzoyl groups may enhance binding affinity via hydrophobic interactions . Competitive inhibition assays (IC50) in cell lysates or recombinant enzyme systems further elucidate mechanism of action .

Safety and Handling

Q. What precautions are critical when handling this compound in a research setting?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use in a fume hood to avoid inhalation (GHS Category 4 toxicity) .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.